N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
CAS No.: 1000933-13-0
Cat. No.: VC2782264
Molecular Formula: C10H10N4OS2
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide - 1000933-13-0](/images/structure/VC2782264.png)
Specification
CAS No. | 1000933-13-0 |
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Molecular Formula | C10H10N4OS2 |
Molecular Weight | 266.3 g/mol |
IUPAC Name | N-[3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]phenyl]acetamide |
Standard InChI | InChI=1S/C10H10N4OS2/c1-6(15)11-7-3-2-4-8(5-7)12-9-13-14-10(16)17-9/h2-5H,1H3,(H,11,15)(H,12,13)(H,14,16) |
Standard InChI Key | VYXZRWHKPSCGKQ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2 |
Canonical SMILES | CC(=O)NC1=CC=CC(=C1)NC2=NNC(=S)S2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide contains three primary structural components:
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A 1,3,4-thiadiazole ring with a sulfanyl (thiol/mercapto) group at position 5
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An amino linkage connecting the thiadiazole to a phenyl ring at position 3
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An acetamide group attached to the phenyl ring
The 1,3,4-thiadiazole component constitutes a five-membered heterocyclic structure containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system (-N=C-S-) that contributes significantly to its biological potential . The aromatic character of the ring system, coupled with the electron distribution influenced by the nitrogen atoms, creates a unique electronic environment that facilitates interactions with biological targets.
Physical and Chemical Properties
Based on structural comparison with related thiadiazole derivatives, the physical and chemical properties of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can be estimated as shown in Table 1.
Table 1: Estimated Physicochemical Properties of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
The presence of both hydrophilic (amino, sulfanyl, acetamide) and hydrophobic (phenyl ring) moieties contributes to a balanced lipophilic-hydrophilic character, which is significant for membrane permeability and biological activity.
Synthesis Methodologies
Synthetic Approaches
Multiple synthetic pathways can be proposed for obtaining N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide based on established methods for similar compounds. The following section describes potential synthesis strategies.
Synthesis via 5-Amino-1,3,4-thiadiazole-2-thiol
One potential synthetic route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with appropriate phenylacetamide derivatives, as adapted from related synthetic procedures .
Synthetic Procedure:
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5-Amino-1,3,4-thiadiazole-2-thiol is treated with 3-aminophenyl isocyanate
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The resulting intermediate undergoes acetylation with acetic anhydride
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The reaction is typically facilitated by coupling agents such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt)
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Acetonitrile serves as the primary solvent for the reaction
The reaction progress can be monitored by thin layer chromatography (TLC) until completion. After evaporation of the solvent under reduced pressure, the crude product is purified through recrystallization from ethanol or column chromatography .
Alternative Synthetic Route
An alternative approach involves:
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Oxidative cyclization of thiosemicarbazone to form the thiadiazole core structure
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Introduction of the 3-aminophenyl group through nucleophilic substitution
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Acetylation of the amino group on the phenyl ring
The synthesis can also be conducted through microwave-assisted methods, which often provide higher yields and shorter reaction times compared to conventional heating methods .
Table 2: Potential Synthesis Routes for N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide
Characterization
The successful synthesis of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide can be confirmed through spectroscopic analysis:
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FT-IR Spectroscopy:
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¹H NMR Spectroscopy:
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Mass Spectrometry:
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The molecular ion peak would correspond to the calculated molecular weight of approximately 279
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Structure-Activity Relationships
Key Structural Features
The biological activity of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide is likely influenced by several structural elements:
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The 1,3,4-thiadiazole ring provides strong aromaticity, which is essential for anticonvulsant activity
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The sulfanyl group at position 5 can participate in hydrogen bonding with biological targets
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The amino linkage provides flexibility and additional hydrogen bonding potential
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The acetamide group on the phenyl ring may enhance solubility and target binding
SAR Analysis
Based on structure-activity relationship studies of related compounds:
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The nature of substituents on the phenyl ring significantly influences biological activity:
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The presence of the sulfanyl group is critical for activity:
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The thiol group can be involved in binding to target proteins
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S-alkylation can modulate lipophilicity and binding properties
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The position of substitution on the phenyl ring affects activity:
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Meta substitution (as in the target compound) may provide optimal spatial arrangement for binding
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Lipophilicity plays a crucial role in determining biological activity:
Table 4: Structure-Activity Relationship Parameters for 1,3,4-Thiadiazole Derivatives
Molecular Modeling and Docking Studies
Computational studies can provide insights into the binding modes and interactions of N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide with potential biological targets. Based on studies with similar compounds, potential binding targets include:
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GABA receptors for anticonvulsant activity, with hydrogen bonding distances in the range of 4.18–6.88 Å
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Tyrosine kinases for anticancer activity
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Transcription factor STAT3 inhibition, as predicted for several thiadiazole derivatives
Molecular docking studies with similar compounds have revealed that the thiadiazole nitrogen atoms and the sulfanyl group frequently form hydrogen bonds with amino acid residues in the binding pocket of target proteins .
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